molecular formula C20H15ClN2OS2 B2527770 3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-03-5

3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2527770
M. Wt: 398.92
InChI Key: CCKKGUIBNOGNBM-UHFFFAOYSA-N
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Description

The compound of interest, 3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, is a chemical entity that appears to be related to a class of compounds with anxiolytic properties and potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chloro-substituted aromatic systems, carboxamide groups, and heterocyclic elements like thiazole and benzothiophene are common across the compounds studied in the papers.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate carboxyl chloride with an amine in the presence of a base such as triethylamine. For instance, the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was achieved by reacting 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline . This method suggests a possible synthetic route for the compound of interest, which would likely involve a similar condensation reaction between a chlorinated benzothiophene carboxyl chloride and a substituted thiazole amine.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by extensive intramolecular hydrogen bonding, as seen in the case of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . The presence of such hydrogen bonds can significantly influence the conformation and, consequently, the biological activity of the compound. Additionally, the crystallographic study of a structurally similar compound revealed a monoclinic system with specific cell parameters and space group, indicating a well-ordered crystalline structure .

Chemical Reactions Analysis

The chemical behavior of the compound would likely involve reactions typical of carboxamides and chlorinated aromatics. The carboxamide group could participate in hydrogen bonding and nucleophilic substitution reactions, while the chloro-substituted aromatic rings might undergo electrophilic aromatic substitution. The presence of a thiazole ring could also introduce additional reactivity, such as participation in metal-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and molecular geometry. The intramolecular hydrogen bonds can affect the compound's solubility and melting point . The chloro and carboxamide groups could influence the compound's polarity and, therefore, its solubility in various solvents. The assay developed for the determination of a related compound in plasma by high-performance liquid chromatography (HPLC) indicates that these compounds can be analyzed in biological matrices, suggesting potential bioavailability and pharmacokinetic properties .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Activity: A review on imidazole derivatives, closely related to the thiazole component, showed significant antitumor properties. Some compounds have even progressed through preclinical testing stages, highlighting the potential for the development of new antitumor drugs from similar structures (Iradyan, M. et al., 2009).

Chemical Synthesis and Structural Properties

  • Novel Synthetic Routes: Research on the synthesis of novel substituted thiazolidinones provided insights into the reaction of chloral with substituted anilines, leading to a variety of structurally interesting compounds. This underscores the synthetic versatility and potential for creating diverse molecules for further evaluation (Issac, R. & Tierney, J., 1996).

Heterocyclic Compounds in Drug Development

  • Heterocyclic Compound Synthesis: A paper on the synthesis of fused heterocycles from chalcogenadiazoles, which share structural motifs with the compound , demonstrates the importance of such structures in developing heterocyclic compounds with various applications, including pharmaceuticals (Petrov, M. & Androsov, D. A., 2013).

Pharmacological Evaluation

  • Antioxidant and Anti-inflammatory Agents: The synthesis and evaluation of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities point towards the utility of structurally related compounds in developing new therapeutic agents (Raut, D. G. et al., 2020).

Future Directions

The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and environmental science. Its complex structure and potential reactivity make it an interesting subject for future research .

properties

IUPAC Name

3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-11-7-8-13(9-12(11)2)15-10-25-20(22-15)23-19(24)18-17(21)14-5-3-4-6-16(14)26-18/h3-10H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKGUIBNOGNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

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